N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a piperidine scaffold substituted with a tetrahydrothiopyran moiety. This compound is structurally characterized by:
- A biphenyl core linked to a carboxamide group.
- A piperidin-4-ylmethyl spacer connecting the carboxamide to a tetrahydro-2H-thiopyran-4-yl group.
Properties
IUPAC Name |
4-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWBBROEWPUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiopyran moiety : A five-membered ring containing sulfur.
- Biphenyl system : Comprising two phenyl groups connected by a single bond.
The molecular formula is with a molecular weight of approximately 320.45 g/mol.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Preliminary studies suggest that this compound may possess anxiolytic and anticonvulsant properties , potentially through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These effects are similar to other compounds within its class, indicating a promising avenue for further research in treating anxiety disorders and epilepsy.
2. Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses. In vitro assays have demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, suggesting anti-inflammatory properties. The mechanism may involve the suppression of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
These studies highlight the relevance of structural features in enhancing biological activity and provide a framework for understanding how modifications to the compound's structure can influence its pharmacological profile.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it may reduce inflammation and associated symptoms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Piperidine-Thiopyran/Pyran Region
Key structural analogs differ in the heterocyclic ring (thiopyran vs. pyran) and substituent placement:
Key Observations :
- Replacement of thiopyran with pyran (as in compound 17) reduces molecular weight and alters metabolic stability.
- Thiopyran’s sulfur atom may enhance metabolic resistance due to reduced cytochrome P450 affinity compared to oxygen-containing pyran .
Biphenyl Carboxamide Derivatives with Varied Amide Substituents
The biphenyl carboxamide scaffold is conserved across analogs, but the amide-linked substituents vary significantly:
Key Observations :
- Bulky substituents (e.g., decahydronaphthalenyl in compound 8) correlate with higher lipophilicity (LogP ~5.1) and improved TRP channel antagonism (IC₅₀: 85 nM) .
Piperidine-Linked Analogs with Heteroaromatic Modifications
Modifications to the piperidine or aromatic regions influence pharmacological profiles:
Key Observations :
- Indole-containing analogs (e.g., compound in ) exhibit enhanced CNS penetration due to aromatic stacking interactions, whereas the target compound’s thiopyran may prioritize peripheral target engagement.
- Methoxy-pyridone substituents (as in compound 2) confer kinase inhibitory activity, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
